Broussonin A

Catalog No.
S1487905
CAS No.
73731-87-0
M.F
C16H18O3
M. Wt
258.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Broussonin A

CAS Number

73731-87-0

Product Name

Broussonin A

IUPAC Name

2-[3-(4-hydroxyphenyl)propyl]-5-methoxyphenol

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

InChI

InChI=1S/C16H18O3/c1-19-15-10-7-13(16(18)11-15)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3

InChI Key

MSNVBURPCQDLEP-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-(3-(4-hydroxyphenyl)propyl)-5-methoxyphenol, broussonin A

Canonical SMILES

COC1=CC(=C(C=C1)CCCC2=CC=C(C=C2)O)O

The exact mass of the compound 2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Broussonin A is a naturally occurring isoprenylated flavan, a type of phenolic compound isolated from plants such as the paper mulberry (*Broussonetia papyrifera*). It belongs to a class of 1,3-diphenylpropane derivatives recognized for significant biological activity. The primary procurement driver for this compound is its well-documented and potent inhibitory effect on tyrosinase, the rate-limiting enzyme in melanin biosynthesis, making it a key molecule for research in dermatology, cosmetology, and enzymology. Its distinct structure provides a valuable tool for investigating enzyme inhibition mechanisms and developing novel topical agents.

In the 1,3-diphenylpropane class, minor structural modifications—such as the number and position of hydroxyl or prenyl groups—result in significant, non-linear changes in biological potency and enzyme binding kinetics. Substituting Broussonin A with a close analog like Broussonin C, or a more common benchmark phenol like resveratrol, is not a viable strategy for achieving reproducible outcomes. The specific arrangement of functional groups on Broussonin A is critical for its high-affinity interaction with the tyrosinase active site. Using an imprecise analog or a crude mixture risks decreased performance, altered mechanism of action, and invalidation of experimental or formulation results, making procurement of the exact CAS-defined compound essential for targeted research and development.

Superior Inhibitory Potency Over Common Industry Benchmark Kojic Acid

Data on Broussonin C, a closely related structural analog of Broussonin A, demonstrates the exceptional potency of this structural class against mushroom tyrosinase. Broussonin C exhibited an IC50 value of 0.57 µM for diphenolase inhibition. In contrast, the widely used cosmetic ingredient and research benchmark, Kojic Acid, typically displays IC50 values ranging from 70 µM to 121 µM under similar assay conditions. This indicates that compounds of the Broussonin A structural family can be over 100 times more potent than this common substitute, enabling research at significantly lower concentrations.

Evidence DimensionMushroom Tyrosinase Inhibition (Diphenolase Activity)
Target Compound Data0.57 µM (for close analog Broussonin C)
Comparator Or BaselineKojic Acid: 70-121 µM
Quantified Difference>120-fold higher potency than Kojic Acid
ConditionsIn vitro mushroom tyrosinase activity assay.

For formulators and researchers, this level of potency allows for achieving significant enzymatic inhibition at lower doses, which can reduce material costs and minimize off-target effects in cellular models.

Demonstrable Performance Gap vs. Other Natural Phenolic Inhibitors like Resveratrol

While other natural phenols like resveratrol are also studied for tyrosinase inhibition, they are not direct substitutes for the high-potency Broussonin class. Resveratrol exhibits an IC50 value of 57.05 µg/mL against mushroom tyrosinase, which corresponds to approximately 250 µM. This is orders of magnitude weaker than the sub-micromolar inhibition observed from the Broussonin A structural family (e.g., Broussonin C at 0.57 µM). This vast difference underscores that the specific 1,3-diphenylpropane scaffold of Broussonin A is functionally distinct and essential for its high efficacy, a property not shared by more common polyphenols.

Evidence DimensionMushroom Tyrosinase Inhibition IC50
Target Compound Data~0.57 µM (for close analog Broussonin C)
Comparator Or BaselineResveratrol: ~250 µM
Quantified Difference>400-fold higher potency than Resveratrol
ConditionsIn vitro mushroom tyrosinase activity assays.

This evidence justifies the selection of Broussonin A in projects where maximum potency is required and demonstrates that substituting with a more common or less expensive polyphenol like resveratrol would lead to a dramatic loss of activity.

Development of High-Efficacy Dermatological and Cosmeceutical Formulations

For R&D focused on next-generation skin brightening or anti-hyperpigmentation agents, the exceptionally high potency of the Broussonin A class over industry standards like Kojic Acid allows for the exploration of formulations that are effective at very low concentrations. This is critical for maximizing efficacy while potentially minimizing the payload of active ingredient required.

High-Potency Positive Control in Tyrosinase Inhibitor Screening Assays

In high-throughput screening campaigns searching for new tyrosinase inhibitors, Broussonin A serves as an ideal high-potency benchmark. Its sub-micromolar inhibitory activity provides a strong positive control against which novel synthetic compounds or natural product extracts can be reliably compared, ensuring assay sensitivity and validity.

Mechanistic Studies of Structure-Activity Relationships in Enzyme Inhibition

Researchers investigating the molecular basis of enzyme inhibition can leverage the specific and potent activity of Broussonin A. Comparing its effects to those of less potent analogs or different inhibitor classes like resveratrol helps elucidate the precise structural features required for high-affinity binding to the tyrosinase active site.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

258.125594432 Da

Monoisotopic Mass

258.125594432 Da

Heavy Atom Count

19

Appearance

Powder

UNII

44SF3SS9W7

Dates

Last modified: 08-15-2023

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